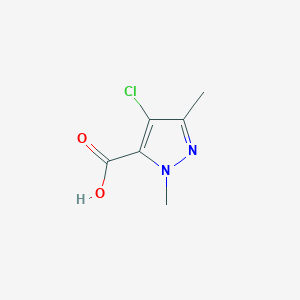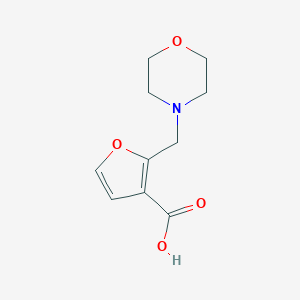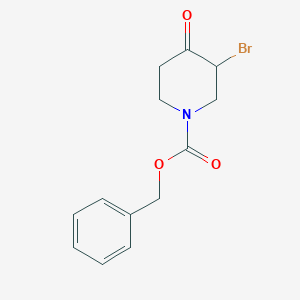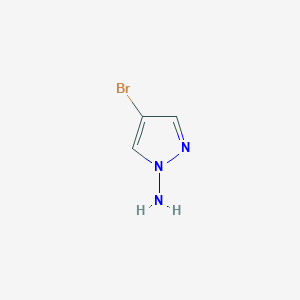
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.
科学的研究の応用
DMPOCA has a wide range of applications in scientific research. It has been used in the synthesis of various natural products and pharmaceuticals, and has been used in the synthesis of a variety of different compounds. It has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of various small molecules. Additionally, it has been used in the synthesis of various organometallic complexes.
作用機序
The mechanism of action of DMPOCA is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPOCA are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
実験室実験の利点と制限
The advantages of using DMPOCA in laboratory experiments include its availability, its low cost, and its versatility. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of different research applications. However, one of the main limitations of using DMPOCA in laboratory experiments is its toxicity. Inhaling or ingesting the compound can be hazardous, and it should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving DMPOCA. These include further investigation into its mechanism of action, its potential as an inhibitor of certain enzymes, and its potential as a modulator of certain cellular processes. Additionally, further research into its potential applications in the synthesis of various natural products and pharmaceuticals could be beneficial. Furthermore, further research into its potential toxicity and safety profile could help to better understand its use in laboratory experiments.
合成法
DMPOCA can be prepared by the oxidation of 3,4-dimethylphenyl pyrrolidine with a suitable oxidizing agent such as potassium permanganate or potassium dichromate. The reaction is typically carried out in an aqueous solution of the oxidizing agent in the presence of an acid such as sulfuric acid or hydrochloric acid. The reaction is typically complete within a few hours, and the product can be isolated by filtration or crystallization.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-65-7 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


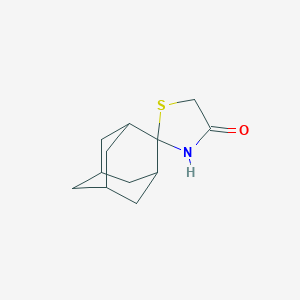


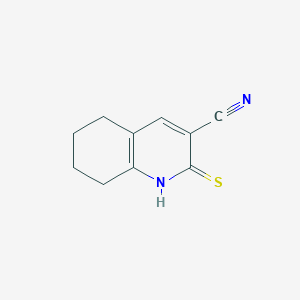
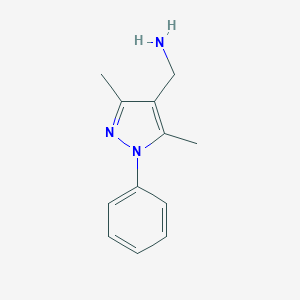

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
